2-(2-(Piperidyl)ethoxy)ethanol, also known by its chemical formula and CAS number 71872-99-6, is a compound characterized by its unique structure that includes a piperidine ring and an ethoxy group. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications and unique chemical properties. It is typically a colorless to pale yellow liquid with a density of approximately and a boiling point of around at standard atmospheric pressure .
These reactions highlight the compound's versatility in synthetic chemistry.
Research indicates that 2-(2-(Piperidyl)ethoxy)ethanol exhibits notable biological activities. It has been studied for its potential anticancer properties, particularly in inhibiting cell migration and inducing apoptosis in cancer cell lines, such as A375 melanoma cells. The compound has shown efficacy in blocking specific signaling pathways involved in tumor progression, including the PI3K/NF-κB pathway . Such findings suggest that this compound could be a candidate for further development as an antitumor agent.
The synthesis of 2-(2-(Piperidyl)ethoxy)ethanol can be achieved through several methods, including:
These methods illustrate the compound's accessibility for research and industrial applications.
2-(2-(Piperidyl)ethoxy)ethanol has several applications, particularly in:
The versatility of this compound allows it to play significant roles in both medicinal chemistry and synthetic organic chemistry.
Interaction studies involving 2-(2-(Piperidyl)ethoxy)ethanol have primarily focused on its effects on cellular signaling pathways. Research has demonstrated that this compound can modulate the activity of matrix metalloproteinases (MMPs), which are crucial for tumor metastasis. By inhibiting MMP-9 expression and affecting the PI3K/NF-κB signaling pathway, it shows promise in reducing cancer cell invasion and promoting apoptosis . These interactions highlight its potential therapeutic benefits.
Several compounds share structural similarities with 2-(2-(Piperidyl)ethoxy)ethanol, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Piperidineethanol | Contains piperidine and hydroxyl group | Serves as a precursor for various alkaloids |
| 4-[2-(Piperidinyl)ethoxy]phenol | Piperidine ring with phenolic group | Exhibits different biological activities |
| N-Methylpiperidine | Methylated piperidine derivative | Used primarily as a solvent and reagent |
The uniqueness of 2-(2-(Piperidyl)ethoxy)ethanol lies in its specific combination of functional groups that confer distinct biological activities not fully shared by these other compounds. Its ability to interact with multiple biological pathways positions it as a valuable candidate for further research in medicinal chemistry.
The structural characterization of 2-(2-(Piperidyl)ethoxy)ethanol reveals a complex molecular architecture featuring a piperidine heterocycle connected to an ethanol moiety through a flexible ethoxyethoxy linker. While direct X-ray crystallographic data for this specific compound remains unavailable in the current literature [1], computational modeling and analogous structural studies provide valuable insights into its three-dimensional arrangement.
The molecular framework consists of a six-membered piperidine ring (C₅H₁₀N) linked via a two-carbon spacer to an ether oxygen, which subsequently connects to a terminal ethanol group through another two-carbon chain [2]. This connectivity pattern, represented by the SMILES notation C1CCNC(C1)CCOCCO, creates a flexible molecular architecture with multiple rotational degrees of freedom [2].
Conformational analysis based on computational models predicts that the piperidine ring adopts the energetically favored chair conformation, consistent with established structural principles for six-membered heterocycles [3] [4]. The chair form allows for rapid interconversion between equatorial and axial orientations of the nitrogen lone pair, with the equatorial conformer being slightly more stable by approximately 231 ± 4 cm⁻¹ (0.66 kcal/mol) [4]. This conformational preference is maintained due to the sp³ hybridization of the ring carbons and the tetrahedral geometry around the nitrogen atom [3].
The ether linkages within the molecule introduce significant conformational flexibility, with rotational barriers typically ranging from 1-2 kcal/mol for C-O single bonds [5]. This flexibility enables the molecule to adopt multiple extended conformations, facilitating interactions with both polar and nonpolar environments [1]. The overall molecular conformation is further influenced by intramolecular hydrogen bonding between the terminal hydroxyl group and the piperidine nitrogen, which can stabilize specific conformational arrangements [5].
Table 1: Conformational Parameters for 2-(2-(Piperidyl)ethoxy)ethanol
| Structural Feature | Preferred Conformation | Energy Barrier (kcal/mol) | Notes |
|---|---|---|---|
| Piperidine Ring | Chair (equatorial NH) | 2-3 | Rapid ring inversion |
| C-N-C₂H₄ Rotation | Staggered | 1-2 | Multiple minima possible |
| Ether C-O Bonds | Anti-periplanar | 1-2 | High rotational freedom |
| Overall Chain | Extended | Variable | Solvent-dependent |
The spectroscopic fingerprint of 2-(2-(Piperidyl)ethoxy)ethanol provides detailed structural information through multiple analytical techniques, each revealing distinct aspects of its molecular architecture and electronic environment.
Nuclear Magnetic Resonance Spectroscopy
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy of 2-(2-(Piperidyl)ethoxy)ethanol exhibits characteristic resonance patterns consistent with its heterocyclic ether structure [6]. The piperidine ring protons appear as complex multiplets in the δ 1.4-2.9 ppm region, with the axial and equatorial protons showing distinct coupling patterns due to the chair conformation dynamics [6]. The nitrogen-adjacent methylene protons (N-CH₂-CH₂-O) resonate in the δ 2.3-3.0 ppm range, deshielded by the electron-withdrawing effect of the nitrogen atom [6].
The ether linkage protons display characteristic chemical shifts, with the -OCH₂CH₂O- bridge protons appearing as triplets around δ 3.6-3.8 ppm [7] [8]. The terminal ethanol CH₂OH group exhibits the expected pattern of a triplet for the methylene protons (δ 3.7 ppm) and a broad singlet for the hydroxyl proton (δ 2-5 ppm, exchange-dependent) [7]. The NH proton of the piperidine ring appears as a broad signal between δ 0.5-5.0 ppm, often exchangeable with deuterium oxide [6].
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) analysis reveals distinct resonance environments for the nine carbon atoms [9] [8]. The piperidine ring carbons appear in the δ 25-65 ppm region, with the carbon directly bonded to nitrogen showing characteristic downfield shifting due to the electronegative heteroatom [9]. The ether bridge carbons resonate around δ 67-72 ppm, consistent with C-O bonding environments [8], while the terminal CH₂OH carbon appears near δ 61 ppm [9].
Infrared Spectroscopy
The infrared spectrum of 2-(2-(Piperidyl)ethoxy)ethanol displays characteristic absorption bands that confirm its functional group composition [10] [7]. The broad O-H stretching vibration appears in the 3200-3600 cm⁻¹ region, with the exact frequency dependent on hydrogen bonding interactions [7]. The N-H stretching mode of the secondary amine contributes to absorption in the 3300-3500 cm⁻¹ range [6].
Aliphatic C-H stretching vibrations dominate the 2800-3000 cm⁻¹ region, arising from the methylene groups throughout the molecular framework [7]. The C-O stretching modes appear as strong absorptions between 1000-1300 cm⁻¹, with multiple bands reflecting the different ether environments within the molecule [7] [10]. Skeletal vibrations and ring deformations contribute to the fingerprint region below 1500 cm⁻¹.
Ultraviolet-Visible Spectroscopy
The ultraviolet-visible absorption spectrum of 2-(2-(Piperidyl)ethoxy)ethanol exhibits transparency in the visible region (400-700 nm) and weak absorption in the ultraviolet range [11] [12]. The primary electronic transitions occur below 300 nm and are attributed to n→σ* transitions involving the nitrogen lone pair and C-H σ* orbitals [11]. The molecule shows typical saturated amine characteristics with λmax values around 200-250 nm and low extinction coefficients [12].
| Technique | Key Absorptions/Shifts | Assignment | Structural Information |
|---|---|---|---|
| ¹H NMR | δ 1.4-2.9 ppm (m) | Piperidine CH₂ | Chair conformation |
| ¹H NMR | δ 2.3-3.0 ppm (t) | N-CH₂ | Nitrogen deshielding effect |
| ¹H NMR | δ 3.6-3.8 ppm (m) | O-CH₂-CH₂-O | Ether linkage |
| ¹³C NMR | δ 25-65 ppm | Ring carbons | Piperidine framework |
| ¹³C NMR | δ 67-72 ppm | Ether carbons | C-O environments |
| IR | 3200-3600 cm⁻¹ | ν(O-H) | Hydroxyl group |
| IR | 3300-3500 cm⁻¹ | ν(N-H) | Secondary amine |
| IR | 1000-1300 cm⁻¹ | ν(C-O) | Ether stretching |
| UV-Vis | λmax ~220-250 nm | n→σ* | Nitrogen lone pair |
The molecular behavior of 2-(2-(Piperidyl)ethoxy)ethanol is significantly influenced by pH-dependent protonation equilibria centered on the piperidine nitrogen atom. Unlike carbonyl-containing compounds that exhibit keto-enol tautomerism [13], this molecule does not undergo classical tautomeric rearrangements but instead demonstrates dynamic protonation state behavior.
Protonation Equilibria
The piperidine nitrogen serves as the primary basic site within the molecule, with an estimated pKa value of approximately 11.0, consistent with typical saturated cyclic amines [14] [15]. This basicity arises from the availability of the nitrogen lone pair electrons for proton acceptance, facilitated by the electron-donating nature of the surrounding alkyl framework [16].
Under acidic conditions (pH < 9), the predominant species exists as the protonated ammonium form, where the nitrogen bears a positive charge and forms an additional N-H bond [16] [17]. This protonation dramatically alters the molecular conformation by increasing electrostatic interactions and enhancing hydrogen bonding capabilities with the terminal hydroxyl group [17]. The protonated state exhibits reduced conformational flexibility due to increased intramolecular attractive forces .
In neutral to slightly basic conditions (pH 9-13), the molecule exists in dynamic equilibrium between protonated and neutral forms [17]. This equilibrium is sensitive to local microenvironmental factors including ionic strength, temperature, and the presence of other hydrogen bonding species [17]. The equilibrium position directly influences the molecule's solubility, binding affinity, and overall chemical reactivity.
Conformational Consequences of Protonation
Protonation state changes induce significant alterations in the molecular conformation and dynamics . In the neutral form, the piperidine ring maintains its chair conformation with the nitrogen lone pair occupying either an axial or equatorial position [4]. The energy difference between these conformers is minimal (approximately 0.66 kcal/mol), allowing for rapid interconversion at room temperature [4].
Upon protonation, the additional N-H bond restricts the conformational freedom around the nitrogen center . The protonated form preferentially adopts conformations that maximize favorable electrostatic interactions while minimizing steric repulsion between the additional proton and adjacent substituents [16]. This conformational restriction can influence the overall molecular shape and its ability to interact with biological targets or other molecular receptors.
Environmental Influences on Protonation
The protonation behavior of 2-(2-(Piperidyl)ethoxy)ethanol is modulated by its chemical environment, including solvent polarity, ionic strength, and temperature [17]. In polar protic solvents such as water or alcohols, extensive hydrogen bonding networks can stabilize both protonated and neutral forms, shifting the apparent pKa values [17]. Conversely, in nonpolar solvents, the protonated form may be destabilized due to poor solvation of the charged species.
The presence of the ether oxygen atoms within the molecular framework introduces additional complexity to the protonation dynamics [17]. While these oxygen atoms possess lone pairs capable of hydrogen bonding, their basicity is significantly lower than that of the piperidine nitrogen, making them unlikely sites for protonation under normal conditions [14]. However, they can participate in intramolecular hydrogen bonding with the protonated nitrogen, potentially stabilizing specific conformational arrangements [5].
Table 3: Protonation State Analysis of 2-(2-(Piperidyl)ethoxy)ethanol
| pH Range | Predominant Form | Protonation Site | Conformational Impact | Solubility |
|---|---|---|---|---|
| < 7 | Fully protonated | Piperidine N | Restricted flexibility | High (water) |
| 7-10 | Equilibrium mixture | Piperidine N | Dynamic behavior | Variable |
| 10-12 | Partially protonated | Piperidine N | Increased flexibility | Moderate |
| > 12 | Neutral | None | Maximum flexibility | Low (water) |